Tebuthiuron

Descripción

Propiedades

IUPAC Name |

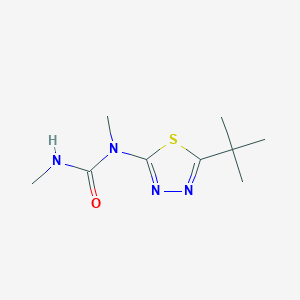

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4OS/c1-9(2,3)6-11-12-8(15-6)13(5)7(14)10-4/h1-5H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPDKDSFLXWOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)N(C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4OS | |

| Record name | TEBUTHIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024316 | |

| Record name | Tebuthiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tebuthiuron appears as colorless odorless crystals. Non corrosive. Used as an herbicide., Off-white crystals with a pungent odor formulated for spray, granules or pellets; [EXTOXNET] | |

| Record name | TEBUTHIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tebuthiuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in benzene 3.7, hexane 6.1, 2-methoxyethanol 60, acetonitrile 60, acetone 70, methanol 170, chloroform 250 (all in g/L, 25 °C), In water, 2.5X10+3 mg/L at 25 °C | |

| Record name | TEBUTHIURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000002 [mmHg], 3.0X10-7 mm Hg at 25 °C (0.04 mPa, 25 °C, gas saturation method) | |

| Record name | Tebuthiuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUTHIURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Gray to dark brown pellet | |

CAS No. |

34014-18-1 | |

| Record name | TEBUTHIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tebuthiuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34014-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebuthiuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuthiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tebuthiuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUTHIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5OX6GM11E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUTHIURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

161.5-164 °C | |

| Record name | TEBUTHIURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tebuthiuron's Core Mechanism of Action on Photosystem II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tebuthiuron, a broad-spectrum herbicide from the substituted urea (B33335) chemical class, effectively controls a wide range of herbaceous and woody plants by targeting the heart of photosynthesis.[1][2] Its primary mode of action is the potent and specific inhibition of Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[2][3][4] this compound functions by competitively binding to the plastoquinone-binding niche on the D1 protein of the PSII reaction center, thereby blocking the photosynthetic electron transport chain.[2][5][6] This disruption halts the production of ATP and NADPH, essential energy carriers for carbon fixation, and leads to the formation of destructive reactive oxygen species (ROS), causing rapid cellular damage and ultimately, plant death.[2][7] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the intricate interactions between this compound and PSII.

The Photosystem II Electron Transport Chain: A Primer

Photosystem II is a multi-subunit pigment-protein complex that catalyzes the light-driven oxidation of water and the reduction of plastoquinone (B1678516).[8] This process is the initial step of the light-dependent reactions of photosynthesis. The core of PSII contains the reaction center chlorophyll (B73375), P680. Upon light absorption, P680 becomes excited (P680*) and donates an electron to a primary acceptor, pheophytin (Pheo).[9] The electron is then transferred sequentially to a tightly bound plastoquinone molecule, Q_A, and then to a more loosely bound plastoquinone, Q_B.[10] After receiving two electrons and taking up two protons from the stroma, the fully reduced Q_B (plastoquinol, PQH₂) dissociates from its binding site on the D1 protein and diffuses into the thylakoid membrane, transferring its electrons to the cytochrome b₆f complex.[10] This electron flow is essential for generating the proton gradient that drives ATP synthesis and for providing electrons to Photosystem I for NADPH production.[5]

This compound's Molecular Mechanism of Inhibition

This compound's herbicidal activity stems from its ability to interrupt the precisely orchestrated flow of electrons within PSII.

Binding to the D1 Protein

The primary target of this compound is the Q_B binding site located on the D1 protein subunit of the PSII reaction center.[5][8][9] this compound, along with other urea and triazine-type herbicides, acts as an inhibitor of plastoquinone binding.[5] It competitively displaces the native plastoquinone (PQ) molecule from this niche.[6][8][11] The effectiveness of the herbicide is influenced by small changes in its molecular structure, which affect its binding affinity to the D1 protein.[5]

Blockade of Electron Transport

By occupying the Q_B site, this compound physically obstructs the transfer of electrons from the primary quinone acceptor, Q_A, to the secondary quinone acceptor, Q_B.[10][11] This blockage effectively halts the linear electron transport chain beyond Q_A.[2][5] Consequently, the re-oxidation of Q_A⁻ is inhibited, and the entire downstream process, including the reduction of plastoquinone and the subsequent steps leading to NADPH formation, is compromised.[5][12]

Downstream Consequences of Inhibition

The interruption of electron flow has severe and fatal consequences for the plant:

-

Cessation of Energy Production: The halt in electron transport prevents the synthesis of both ATP and NADPH, which are indispensable for the Calvin cycle and the fixation of CO₂ into carbohydrates.[5] The plant is effectively starved of the energy it needs to grow and survive.[1]

-

Oxidative Stress and Photoinhibition: The blockage of electron flow from Q_A leads to an over-excited state in the PSII reaction center because the absorbed light energy cannot be effectively channeled through photochemistry.[7] This excess energy promotes the formation of highly reactive oxygen species (ROS), such as singlet oxygen.[7] These ROS molecules initiate a cascade of destructive reactions, causing lipid and protein peroxidation.[2] This leads to the destruction of cellular membranes, leakage of cellular contents, and rapid disintegration of organelles, a process known as photoinhibition.[2][7] Ultimately, this widespread cellular damage results in the visible symptoms of chlorosis and necrosis, starting from the leaf margins and tips, and leads to the death of the plant.[2]

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound on PSII can be quantified using various ecotoxicological and biophysical assays. The following tables summarize key data on its impact on photosynthetic efficiency and growth.

Table 1: EC50 Values for this compound Inhibition

| Species | Parameter | EC50 Value (µg L⁻¹) | Reference |

| Rhodomonas salina | Effective Quantum Yield (ΔF/Fm′) | 187 | [13] |

| Rhodomonas salina | Specific Growth Rate (SGR) | 188 | [13] |

Table 2: Effects of this compound on Chlorophyll a Fluorescence Parameters in Oedogonium sp. [3][4][14]

| This compound Conc. (mg/L) | Effective Quantum Yield (Y(II)) | Non-regulated Energy Loss (Y(NO)) | Net Photosynthetic Rate (NPR) |

| 0.0 (Control) | ~0.65 | ~0.18 | Decreases with rising temperature |

| 0.6 | Significantly Reduced (~0.15) | Significantly Increased (~0.32) | No significant change from control |

| 1.2 | Significantly Reduced (~0.10) | Significantly Increased (~0.37) | No significant change from control |

Note: Values are approximate, based on graphical data from the cited sources. Y(II) and Y(NO) were significantly affected by this compound concentration, while NPR was primarily affected by temperature changes.[4]

Key Experimental Protocols

The characterization of PSII-inhibiting herbicides like this compound relies on standardized in vitro and in vivo assays.

Thylakoid Membrane Isolation

-

Principle: To study the direct effects of herbicides on PSII, thylakoid membranes are isolated from plant tissues (e.g., spinach or pea leaves) to remove stromal enzymes and other cellular components.

-

Protocol:

-

Homogenize fresh, deveined leaves in a cold isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂).

-

Filter the homogenate through several layers of cheesecloth or nylon mesh to remove large debris.

-

Centrifuge the filtrate at a low speed (e.g., 200 x g) for 5 minutes to pellet cell debris.

-

Centrifuge the supernatant at a higher speed (e.g., 4,000 x g) for 10 minutes to pellet the thylakoid membranes.

-

Resuspend the pellet in a suitable buffer and determine the chlorophyll concentration spectrophotometrically.

-

Chlorophyll a Fluorescence Analysis

-

Principle: Chlorophyll fluorescence provides a rapid, non-invasive method to assess the efficiency of PSII photochemistry.[15][16][17] Herbicides that block electron transport cause a characteristic increase in fluorescence yield because the absorbed light energy cannot be used for photochemistry and is instead re-emitted as light.[16] Parameters like the maximum quantum yield of PSII (Fv/Fm) and the effective quantum yield (Y(II) or ΔF/Fm') are sensitive indicators of PSII inhibition.[15][18][19]

-

Protocol (using a Pulse Amplitude Modulated - PAM Fluorometer):

-

Prepare samples (e.g., isolated thylakoids, whole leaves, or algal cultures) and dark-adapt them for a period of 15-30 minutes.[3]

-

Measure the minimal fluorescence level (F₀) using a weak measuring light.

-

Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence level (Fm).

-

Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - F₀) / Fm .

-

To measure the effective quantum yield (Y(II)) in light-adapted samples, expose the sample to actinic (photosynthetically active) light.

-

Measure the steady-state fluorescence (Fs) and apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').

-

Calculate the effective quantum yield as Y(II) = (Fm' - Fs) / Fm' .

-

For dose-response curves, incubate samples with a range of this compound concentrations before measurement.

-

Oxygen Evolution Measurement (Hill Reaction)

-

Principle: This assay measures the rate of light-dependent oxygen evolution from PSII using an artificial electron acceptor that intercepts electrons from the electron transport chain.[7][9] PSII inhibitors that block electron flow to the Q_B site prevent the reduction of these acceptors, thus decreasing the rate of oxygen evolution.[7] A common acceptor is 2,6-dichlorophenolindophenol (DCPIP).[9][20]

-

Protocol:

-

Prepare isolated thylakoid membranes as described above.

-

Prepare a reaction mixture containing a suitable buffer, the thylakoid suspension, and the artificial electron acceptor (e.g., DCPIP or 2,6-dichloro-p-benzoquinone, DCBQ).[7]

-

Add varying concentrations of this compound to different aliquots of the reaction mixture.

-

Place the mixture in a Clark-type oxygen electrode or other oxygen sensor.

-

Illuminate the sample with saturating light and record the rate of oxygen evolution over time.

-

Calculate the percent inhibition relative to a control sample without the herbicide. The concentration of herbicide that causes 50% inhibition is the I₅₀ value.[9]

-

Thermoluminescence (TL)

-

Principle: Thermoluminescence is a technique that measures light emitted from a sample upon heating after it has been exposed to light at a low temperature.[21] In photosynthetic materials, TL signals arise from the recombination of charge-separated pairs within PSII (e.g., S₂Q_B⁻ and S₂Q_A⁻).[22][23] PSII-inhibiting herbicides alter the characteristic TL bands by modifying the stability of these charge pairs, providing insights into the herbicide's interaction with the Q_A and Q_B sites.[21][22] For example, herbicides that displace Q_B can shift the peak temperature of the "B-band," which arises from S₂Q_B⁻ recombination.[22]

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams, rendered using the DOT language, illustrate the key pathways and processes described in this guide.

Caption: this compound competitively binds to the Q_B site on the D1 protein, blocking electron flow from Q_A.

References

- 1. News - this compound Mode of Action: How It Stops Weeds at the Photosynthesis Level [bigpesticides.com]

- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 6. Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study [research.unipd.it]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of cyanobacterial photosystem II Inhibition by the herbicide terbutryn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Effect of Drought Stress on Chlorophyll Fluorescence Parameters, Phytochemical Contents, and Antioxidant Activities in Lettuce Seedlings [mdpi.com]

- 20. ableweb.org [ableweb.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Inhibition of photosynthetic electron transport by UV-A radiation targets the photosystem II complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Tebuthiuron: A Technical Guide to its Chemical Structure, Properties, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebuthiuron, identified by the CAS number 34014-18-1, is a nonselective, broad-spectrum herbicide belonging to the substituted urea (B33335) class.[1] It is primarily utilized for the control of herbaceous and woody vegetation in non-crop areas, rangelands, and industrial sites.[2] The herbicidal activity of this compound stems from its ability to inhibit photosynthesis in susceptible plants.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and established analytical methodologies for its detection in environmental matrices.

Chemical Structure and Identification

This compound's chemical structure consists of a 1,3,4-thiadiazole (B1197879) ring substituted with a tert-butyl group, and a dimethylurea side chain. Its preferred IUPAC name is N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N′-dimethylurea.[1]

Caption: Simplified diagram of this compound's core structure.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N′-dimethylurea[1] |

| CAS Number | 34014-18-1 |

| Molecular Formula | C₉H₁₆N₄OS |

| Molecular Weight | 228.31 g/mol |

| SMILES | CNC(=O)N(C)c1nnc(s1)C(C)(C)C |

Physicochemical Properties

This compound is an off-white to buff-colored crystalline solid. Its properties, such as high water solubility and persistence in soil, are critical factors in its environmental fate and herbicidal efficacy.

Table 2: Physicochemical Properties of this compound

| Property | Value | Temperature (°C) |

| Melting Point | 161.5 - 164 °C (with decomposition) | N/A |

| Boiling Point | Decomposes before boiling | N/A |

| Water Solubility | 2500 mg/L | 25 |

| Vapor Pressure | 0.27 mPa | 25 |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.79 - 1.8 | 25 |

| pKa | 1.2 | N/A |

Mechanism of Action: Photosynthesis Inhibition

The primary mode of action for this compound is the inhibition of photosynthesis.[2][3][4] After being absorbed by the plant's roots, it is translocated through the xylem to the leaves.[2][5][6] Within the chloroplasts, this compound targets and binds to the D1 quinone-binding protein in Photosystem II (PSII).[2][7] This binding action blocks the electron transport chain, specifically interrupting the flow of electrons from the primary electron acceptor QA to the secondary electron acceptor QB.[8][9] The disruption of electron flow halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to the starvation and death of the plant.[10]

Caption: Pathway of Photosystem II inhibition by this compound.

Experimental Protocols

Accurate quantification of this compound in environmental samples is crucial for efficacy studies and environmental monitoring. Below are detailed protocols for the analysis of this compound in water and a general procedure for soil, utilizing gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), respectively.

Protocol 1: Determination of this compound in Water by GC-MS

This protocol is based on a liquid-liquid extraction followed by derivatization and GC-MS analysis.[3]

1. Sample Preparation and Extraction:

-

To a 100 mL water sample, add 25 µL of a 5 µg/mL internal standard solution (e.g., caffeine).

-

Alkalinize the sample by adding 25 µL of 4 M NaOH.

-

Add 12 mL of an extraction solvent mixture of dichloromethane:isopropanol (9:1, v/v).

-

Mechanically shake the mixture for 1 hour.

-

Separate 6 mL of the organic phase and evaporate it to dryness under a gentle stream of air at ambient temperature.

2. Derivatization:

-

Dissolve the dried residue in 1 mL of toluene.

-

Add 100 µL of acetic anhydride.

-

Heat the mixture for 2 hours at 170°C.

-

After cooling, evaporate the mixture to dryness again.

-

Reconstitute the final residue in 25 µL of acetone (B3395972) for analysis.

3. GC-MS Instrumental Analysis:

-

Gas Chromatograph: Shimadzu GC-MS QP5000 or equivalent.

-

Column: DB-5 (0.25 mm x 30 m, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: Increase to 150°C at a rate of 20°C/min.

-

Ramp 2: Increase to 240°C at a rate of 10°C/min.

-

-

Mass Spectrometer:

-

Mode: Single Ion Monitoring (SIM).

-

MS Temperature: 230°C.

-

Ions Monitored (this compound derivative): m/z 171 and 156.

-

Ions Monitored (Internal Standard derivative): m/z 194 and 109.

-

4. Quantification:

-

Construct a calibration curve using standards prepared in a similar manner.

-

Quantify the this compound concentration based on the peak area ratio of the analyte to the internal standard. The limit of quantification for this method is approximately 0.02 µg/L.[3]

Protocol 2: General Method for Determination of this compound in Soil by HPLC

This protocol outlines a general procedure for the extraction and analysis of this compound in soil samples via HPLC with UV detection, based on common methodologies.

1. Sample Preparation and Extraction:

-

Air-dry the soil sample and sieve it through a 2-mm screen.

-

Weigh 25 g of the prepared soil into a centrifuge tube.

-

Add 80 mL of an extraction solvent, typically a mixture of methanol (B129727) and water (e.g., 50:50 v/v).

-

Extract the sample using ultrasonic vibration for approximately 30-40 minutes.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Decant an aliquot of the supernatant for cleanup.

2. Extract Cleanup (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the soil extract supernatant onto the conditioned cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the this compound from the cartridge using a suitable solvent like acetonitrile (B52724) or methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

3. HPLC Instrumental Analysis:

-

High-Performance Liquid Chromatograph: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5-20 µL.

4. Quantification:

-

Prepare a calibration curve by injecting standard solutions of this compound of known concentrations.

-

Identify and quantify the this compound peak in the sample chromatogram based on retention time and peak area compared to the calibration standards.

Caption: General workflow for chromatographic analysis of this compound.

References

- 1. epa.gov [epa.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alice: GC-MS method for the determination of this compound in water. [alice.cnptia.embrapa.br]

- 4. researchgate.net [researchgate.net]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. rsc.org [rsc.org]

- 7. lcms.cz [lcms.cz]

- 8. cdn.ymaws.com [cdn.ymaws.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. library.wrds.uwyo.edu [library.wrds.uwyo.edu]

An In-Depth Technical Guide to the Environmental Fate and Transport of Tebuthiuron in Soil Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tebuthiuron is a broad-spectrum herbicide widely used for the control of woody and herbaceous plants in non-crop areas, rangelands, and industrial sites. Its efficacy is intrinsically linked to its persistence and mobility in the soil environment. Understanding the environmental fate and transport of this compound is paramount for assessing its potential ecological impact, ensuring its judicious use, and developing effective environmental management strategies. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and its behavior in soil ecosystems, including its adsorption-desorption dynamics, degradation pathways, and mobility. Detailed experimental protocols for assessing these parameters are provided, along with a synthesis of quantitative data from various studies.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely dictated by its inherent physical and chemical properties. These characteristics influence its solubility, volatility, and potential for interaction with soil components. A summary of key physicochemical properties is presented in Table 1. This compound's high water solubility and low vapor pressure suggest a low potential for volatilization but a higher likelihood of transport through water movement.[1]

| Property | Value | Reference |

| Chemical Name | N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea | [2] |

| CAS Number | 34014-18-1 | [2] |

| Molecular Formula | C₉H₁₆N₄OS | [2] |

| Molecular Weight | 228.32 g/mol | [2] |

| Appearance | Colorless, light-stable solid | [1] |

| Water Solubility | 2,300 - 2,500 mg/L at 20-25 °C | [1][3] |

| Vapor Pressure | Extremely low | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.79 - 1.8 | [4][5] |

| pKa (Acid Dissociation Constant) | Not applicable (non-ionizable) |

Adsorption and Desorption in Soil

The retention of this compound in soil is primarily governed by adsorption to soil organic matter and clay minerals.[6] This process is critical as it directly affects the amount of this compound available in the soil solution for plant uptake, degradation, and transport.

The adsorption of this compound is often described by the Freundlich isotherm, which empirically relates the concentration of the herbicide in the soil to its concentration in the soil solution at equilibrium. The key parameters derived from these studies are the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a stronger tendency for the chemical to be adsorbed by soil organic carbon.

Factors Influencing Adsorption-Desorption:

-

Soil Organic Matter: This is the most significant factor influencing this compound adsorption. Soils with higher organic matter content exhibit greater adsorption and, consequently, lower this compound mobility.[6]

-

Clay Content and Type: Clay minerals, with their large surface area and charged surfaces, also contribute to the adsorption of this compound.[6]

-

Soil pH: While this compound is non-ionizable, soil pH can influence the surface charge of soil colloids, which may have a secondary effect on adsorption.

A summary of this compound sorption coefficients in various soil types is presented in Table 2.

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |

| Loamy Sand | - | - | - | 0.85 | 80 | [7] |

| Clay Soil | - | - | - | 1.32 | - | [7] |

| Sandy Loam | 1.27 | 15.4 | - | - | - | |

| Sandy Clay Loam | 0.64 | 22.8 | - | - | - | |

| Clay Loam | 1.94 | 58.6 | - | - | - | [6] |

| Sandy Loam | 0.87 | 17.7 | - | - | - | [6] |

Degradation in Soil Ecosystems

The persistence of this compound in the soil is determined by its degradation rate, which is influenced by both microbial and abiotic processes. The primary mechanism of this compound degradation in soil is microbial metabolism.[8] Abiotic degradation processes such as hydrolysis are generally slow for this compound.[2]

The persistence of a pesticide in soil is commonly expressed as its half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate. The DT₅₀ of this compound can vary significantly depending on environmental conditions.

Factors Influencing Degradation:

-

Microbial Activity: Soil temperature, moisture, and nutrient availability, which affect the abundance and activity of soil microorganisms, are key factors controlling the degradation rate.

-

Soil Properties: Organic matter and clay content can influence the bioavailability of this compound to microorganisms.

-

Climatic Conditions: Temperature and precipitation play a crucial role in both microbial activity and the overall dissipation of the herbicide.[1]

Quantitative data on the degradation half-life of this compound in different soil environments are summarized in Table 3.

| Soil Type | DT₅₀ (days) | Conditions | Reference |

| Not Specified | 360 (typical) | Field | [8] |

| Sandy Soil | 20 | Field (Brazil) | [9] |

| Loamy Sand Soil | ~385 (DT₉₀) | Laboratory | [7] |

| Clay Soil | ~334 (DT₉₀) | Laboratory | [7] |

| Sandy Loam & Sandy Clay Loam | >360 | Greenhouse |

Mobility and Transport in Soil

The mobility of this compound in soil refers to its potential to move through the soil profile with water. Due to its high water solubility and relatively weak adsorption to soil particles in many soil types, this compound is considered to have a high potential for leaching.[8]

Key Transport Pathways:

-

Leaching: The downward movement of this compound through the soil profile with percolating water is a major transport pathway.[1] This can potentially lead to groundwater contamination, especially in sandy soils with low organic matter content and in areas with high rainfall.[9][10]

-

Surface Runoff: During heavy rainfall events, this compound can be transported from the application site via surface runoff, potentially contaminating surface water bodies.[1]

The extent of this compound movement is influenced by:

-

Soil Texture: Coarse-textured soils (sands) allow for more rapid water infiltration and, consequently, greater leaching of this compound compared to fine-textured soils (clays).[7]

-

Rainfall Intensity and Amount: Higher rainfall amounts and more intense rainfall events increase the potential for both leaching and runoff.[1]

-

Soil Structure: The presence of macropores and preferential flow paths can lead to rapid transport of this compound to deeper soil layers.

Experimental Protocols

Accurate assessment of the environmental fate and transport of this compound relies on standardized and reproducible experimental methods. The following sections outline the detailed methodologies for key experiments.

Soil Adsorption/Desorption Study (Batch Equilibrium Method)

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals 106, "Adsorption - Desorption Using a Batch Equilibrium Method."

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) of this compound in different soil types.

Materials:

-

Analytical grade this compound

-

Radiolabeled this compound (e.g., ¹⁴C-Tebuthiuron) for enhanced sensitivity (optional)

-

Soils with varying physicochemical properties (texture, organic carbon content, pH)

-

0.01 M CaCl₂ solution

-

Centrifuge tubes with screw caps

-

Mechanical shaker

-

High-Performance Liquid Chromatograph (HPLC) with a UV or mass spectrometric detector, or a Liquid Scintillation Counter (LSC) if using radiolabeled material.

-

Centrifuge

Procedure:

-

Soil Preparation: Air-dry the soil samples and sieve them through a 2-mm mesh. Characterize the soils for their physicochemical properties.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in 0.01 M CaCl₂. Create a series of working solutions of varying concentrations by diluting the stock solution.

-

Adsorption Phase:

-

Weigh a known amount of soil (e.g., 2-5 g) into a centrifuge tube.

-

Add a specific volume of the this compound working solution (e.g., 10-20 mL) to the soil.

-

Securely cap the tubes and place them on a mechanical shaker.

-

Equilibrate the samples for a predetermined time (e.g., 24-48 hours) at a constant temperature (e.g., 20-25°C). The equilibration time should be determined from preliminary kinetic experiments.

-

After equilibration, centrifuge the tubes at a sufficient speed to separate the soil from the solution.

-

Carefully collect the supernatant for analysis.

-

-

Desorption Phase (Optional):

-

After removing the supernatant from the adsorption phase, add a known volume of fresh 0.01 M CaCl₂ solution to the soil pellet.

-

Resuspend the soil and shake for the same equilibration time as in the adsorption phase.

-

Centrifuge and collect the supernatant for analysis. This step can be repeated to assess the reversibility of adsorption.

-

-

Analysis: Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

-

Calculations:

-

Calculate the amount of this compound adsorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.

-

Calculate the Kd value for each concentration: Kd = (Amount of this compound adsorbed to soil) / (Concentration of this compound in solution).

-

Determine the Freundlich adsorption isotherm by plotting the log of the amount of this compound adsorbed per unit of soil against the log of the equilibrium concentration in solution.

-

Calculate the Koc value: Koc = (Kd / % Organic Carbon) * 100.

-

Soil Degradation Study (Aerobic Soil Metabolism)

This protocol is based on the principles of the OECD Guideline for the Testing of Chemicals 307, "Aerobic and Anaerobic Transformation in Soil."

Objective: To determine the degradation rate and half-life (DT₅₀) of this compound in soil under controlled aerobic conditions.

Materials:

-

Analytical grade this compound

-

¹⁴C-Tebuthiuron (recommended for metabolite identification and mass balance)

-

Fresh soil samples, sieved to <2 mm

-

Incubation vessels (e.g., biometer flasks) that allow for aeration and trapping of volatile compounds

-

Solutions for trapping CO₂ (e.g., potassium hydroxide (B78521) or sodium hydroxide)

-

Incubator with temperature control

-

Extraction solvents (e.g., methanol, acetonitrile)

-

Analytical instrumentation (HPLC-UV/MS, GC-MS, LSC)

Procedure:

-

Soil Preparation: Use fresh soil samples that have been sieved. Adjust the soil moisture to 40-60% of its water holding capacity.

-

Application of this compound: Treat a known amount of soil with a solution of this compound to achieve the desired concentration. Ensure homogenous distribution.

-

Incubation:

-

Place the treated soil into the incubation vessels.

-

Incubate the samples in the dark at a constant temperature (e.g., 20°C).

-

Maintain aerobic conditions by continuously passing humidified air over the soil surface.

-

Trap any evolved ¹⁴CO₂ (if using radiolabeled this compound) in an appropriate trapping solution.

-

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice replicate samples for analysis.

-

Extraction and Analysis:

-

Extract this compound and its degradation products from the soil samples using an appropriate solvent or combination of solvents.

-

Analyze the extracts using a suitable analytical method (e.g., HPLC) to quantify the concentration of this compound and its metabolites.

-

If using ¹⁴C-Tebuthiuron, analyze the CO₂ traps for radioactivity to determine the extent of mineralization. Also, determine the amount of non-extractable (bound) residues.

-

-

Data Analysis:

-

Plot the concentration of this compound remaining in the soil against time.

-

Determine the degradation kinetics (e.g., first-order kinetics) and calculate the DT₅₀ value.

-

Identify and quantify major degradation products.

-

Soil Mobility Study (Soil Column Leaching)

This protocol is based on the principles of the OECD Guideline for the Testing of Chemicals 312, "Leaching in Soil Columns."

Objective: To assess the mobility and leaching potential of this compound in a soil column under simulated rainfall conditions.

Materials:

-

This compound (analytical or radiolabeled)

-

Undisturbed or repacked soil columns (e.g., in PVC or glass tubes)

-

Artificial rain solution (e.g., 0.01 M CaCl₂)

-

Peristaltic pump or other device for applying artificial rain

-

Fraction collector for leachate

-

Equipment for sectioning the soil column

-

Analytical instrumentation for this compound analysis

Procedure:

-

Column Preparation:

-

Obtain undisturbed soil cores or carefully pack sieved soil into columns to a desired bulk density.

-

Pre-saturate the soil columns with the artificial rain solution from the bottom up to avoid air entrapment.

-

Allow the columns to drain until they reach field capacity.

-

-

This compound Application: Apply a known amount of this compound solution evenly to the surface of the soil column.

-

Leaching:

-

Apply the artificial rain solution to the top of the column at a constant, slow rate.

-

Collect the leachate in fractions at regular intervals.

-

-

Sampling and Analysis:

-

After the leaching is complete, carefully extrude the soil from the column and section it into segments of defined depth (e.g., every 5 cm).

-

Analyze the leachate fractions and the soil from each segment for the concentration of this compound.

-

-

Data Analysis:

-

Calculate the total amount of this compound in the leachate and in each soil segment.

-

Construct a distribution profile of this compound throughout the soil column.

-

Calculate a mass balance to account for the total applied this compound.

-

Visualizations

Factors Influencing this compound's Fate in Soil

Caption: Key factors influencing the environmental fate of this compound in soil.

Experimental Workflow for this compound Soil Fate Assessment

Caption: Generalized workflow for assessing the environmental fate of this compound in soil.

Conclusion

The environmental fate and transport of this compound in soil ecosystems are complex processes influenced by a multitude of factors, primarily soil organic matter content, clay content, and climatic conditions. Its high water solubility and moderate to low adsorption in many soil types contribute to its potential for leaching, while its persistence, indicated by a relatively long half-life, necessitates careful management to mitigate potential environmental risks. The standardized experimental protocols outlined in this guide provide a robust framework for researchers and environmental professionals to accurately assess the behavior of this compound in various soil environments. The quantitative data and conceptual models presented herein serve as a valuable resource for predicting the environmental fate of this compound and for the development of sustainable land management practices.

References

- 1. tucson.ars.ag.gov [tucson.ars.ag.gov]

- 2. This compound | C9H16N4OS | CID 5383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: EL 103) [sitem.herts.ac.uk]

- 4. ars.usda.gov [ars.usda.gov]

- 5. This compound in freshwater and marine water [waterquality.gov.au]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. wsdot.wa.gov [wsdot.wa.gov]

- 9. Leaching and half-life of the herbicide this compound on a recharge area of Guarany aquifer in sugarcane fields in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound leaching in three Brazilian soils as affected by soil pH | Semantic Scholar [semanticscholar.org]

Tebuthiuron Degradation in Aquatic Environments: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the degradation pathways of the herbicide tebuthiuron in aquatic environments. It synthesizes data on abiotic and biotic degradation processes, details experimental methodologies, and presents quantitative data to facilitate a deeper understanding of the environmental fate of this compound.

Introduction to this compound

This compound (N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea) is a broad-spectrum, systemic herbicide from the substituted urea (B33335) class, primarily used for the control of woody and herbaceous plants in non-crop areas, pastures, and industrial sites.[1] Its mode of action involves the inhibition of photosynthesis at the photosystem II level.[2][3] Due to its relatively high water solubility and persistence, understanding its behavior and degradation in aquatic systems is critical for assessing potential environmental risks.[4] this compound can enter aquatic environments through surface runoff and leaching, making its degradation pathways a key area of research.[1]

Physicochemical Properties

The environmental behavior of this compound is governed by its physicochemical properties, which are summarized in the table below. Its high solubility and low octanol-water partition coefficient (Kow) indicate a preference for the aqueous phase and a high potential for mobility.[5]

| Property | Value | Reference |

| IUPAC Name | 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |

| CAS Number | 34014-18-1 | |

| Molecular Formula | C₉H₁₆N₄OS | [5] |

| Molecular Weight | 228.3 g/mol | |

| Water Solubility | 2.5 g/L (2500 mg/L) at 25°C | [6] |

| log Kow | 1.8 | |

| Koc | 80 - 130 mL/g | [5][6] |

| Vapor Pressure | Extremely low | [4] |

| Henry's Law Constant | 2.47 x 10⁻⁵ Pa m³ mol⁻¹ at 25°C | [3] |

Abiotic Degradation Pathways

Abiotic processes, primarily photolysis and to a lesser extent hydrolysis, contribute to the transformation of this compound in aquatic environments.

Photodegradation, or photolysis, is a significant pathway for this compound breakdown in sunlit surface waters.[1] The process involves the absorption of light energy, leading to the chemical alteration of the molecule. The rate of photolysis is influenced by light intensity, water clarity, and the presence of photosensitizing substances.

// Nodes this compound [label="this compound in\nSurface Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sunlight [label="Sunlight (UV)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Photoproducts [label="Photodegradation\nProducts", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sunlight -> this compound [label="Irradiation"]; this compound -> Photoproducts [label="Photolysis", style=dashed, arrowhead=normal];

}

Caption: Photodegradation of this compound in Water.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, this process is exceptionally slow under typical environmental pH conditions. Studies have shown that this compound is stable in aqueous media between pH 5 and 9, with a hydrolysis half-life exceeding 64 days at 25°C across pH 3, 6, and 9.[5] This indicates that hydrolysis is not a significant degradation pathway for this compound in most natural aquatic environments.

Biotic Degradation Pathways

Microbial activity is a primary driver for the degradation of this compound, although the process can be slow.[1]

Bacteria and fungi in soil and water can utilize this compound as a substrate, leading to its breakdown.[7] The primary microbial degradation pathway for this compound is demethylation of the terminal nitrogen atom, which results in the formation of one major and several minor metabolites.[2] The rate of microbial degradation is influenced by factors such as temperature, moisture, and the organic matter content of the sediment.[2] For instance, higher temperatures and moisture levels have been found to increase the rate of degradation.[2] Certain bacterial genera, such as Pseudomonas, have been identified as tolerant to this compound and may play a role in its bioremediation.[8]

// Nodes this compound [label="this compound\n(C₉H₁₆N₄OS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolite1 [label="N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N-methylurea\n(Major Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MinorMetabolites [label="Minor Metabolites", fillcolor="#FBBC05", fontcolor="#202124"]; Mineralization [label="CO₂, H₂O, etc.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microbes [label="Aquatic\nMicroorganisms", shape=octagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Microbes -> this compound [style=invis]; this compound -> Metabolite1 [label="Demethylation"]; this compound -> MinorMetabolites [label="Other pathways", style=dashed]; Metabolite1 -> Mineralization [label="Further Degradation", style=dashed];

// Invisible edge for layout edge[style=invis]; Microbes -> this compound [dir=none]; }

Caption: Primary Microbial Degradation Pathway of this compound.

Quantitative Degradation Data

The persistence of this compound is often described by its half-life (t½), which can vary significantly depending on environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: this compound Half-Life in Aquatic and Related Environments

| Environment/Condition | Half-Life (t½) | Comments | Reference(s) |

| Photodegradation (Water) | 103 days | Simulated northern Australian floodplain conditions under full sunlight. | [2] |

| Photodegradation (Water) | 15 days (47% degradation) | Continuous irradiation with a sunlamp. This represents a 43% degradation of the initial 2.5 mg/L solution. | [5] |

| Microbial Degradation (Soil) | 360 days (Typical) | Varies with soil type, temperature, and moisture. | [1] |

| Microbial Degradation (Loamy Soil) | > 273 days | Aerobic conditions. | [5] |

| Microbial Degradation (Loamy Soil) | > 48 weeks | Anaerobic conditions. | [5] |

| Field Study (Sandy Soil) | 20 days | Sugarcane fields in Brazil. | [9] |

| Hydrolysis (pH 3, 6, 9) | > 64 days | At 25°C. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of degradation studies. Below are generalized protocols based on cited experimental approaches.

This protocol outlines a typical laboratory experiment to determine the photodegradation rate of this compound in water.

// Nodes prep [label="1. Prepare aqueous solution of this compound (e.g., 2.5 mg/L) in natural or purified water.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aliquot [label="2. Place aliquots in quartz tubes. Include dark controls wrapped in foil.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; irradiate [label="3. Irradiate samples using a light source (e.g., sunlamp, xenon arc lamp) simulating sunlight.", fillcolor="#FBBC05", fontcolor="#202124"]; sample [label="4. Collect samples at predetermined time intervals (e.g., 0, 1, 3, 7, 15 days).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="5. Analyze this compound concentration using HPLC or LC-MS/MS.", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="6. Calculate degradation rate and half-life using first-order kinetics.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> aliquot; aliquot -> irradiate; irradiate -> sample; sample -> analyze; analyze -> calculate; }

Caption: Experimental Workflow for a this compound Photolysis Study.

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and spiked into natural or purified water to achieve the desired concentration (e.g., 2.5 mg/L).

-

Sample Irradiation: The solution is placed in photochemically transparent vessels (e.g., quartz tubes). Samples are exposed to a controlled light source, such as a sunlamp or a xenon arc lamp, that mimics the solar spectrum. Dark controls, wrapped in aluminum foil, are maintained under the same conditions to account for non-photolytic degradation.

-

Sampling: Samples are withdrawn at specific time intervals throughout the experiment.

-

Analysis: The concentration of this compound and its potential transformation products is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The degradation rate constant (k) and half-life (t½) are calculated, typically assuming pseudo-first-order kinetics.

This protocol describes a method to assess the biodegradation of this compound using a soil or sediment slurry.

-

Inoculum Preparation: Environmental samples (e.g., sediment, soil from a relevant ecosystem) are collected to serve as the microbial inoculum. A slurry is created by mixing the sample with a mineral salts medium.

-

Incubation: Radiolabeled ¹⁴C-tebuthiuron is often used to trace its fate. The herbicide is added to the slurry at a specific concentration (e.g., 1.0 ppm).[5] The flasks are incubated under controlled conditions (e.g., 23°C in the dark) for an extended period (e.g., up to 99 days or more).[5] Both aerobic and anaerobic conditions can be simulated.

-

Sampling and Extraction: At various time points, triplicate flasks are removed. The contents are partitioned and extracted with an organic solvent (e.g., methanol) to separate the parent compound and metabolites from the matrix.[10]

-

Analysis: The amount of parent ¹⁴C-tebuthiuron and ¹⁴C-metabolites is quantified using Liquid Scintillation Counting (LSC) and chromatographic techniques (e.g., HPLC with a radioactivity detector). The evolution of ¹⁴CO₂ can also be trapped and measured to assess mineralization.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation half-life.

Conclusion

The degradation of this compound in aquatic environments is a slow process dominated by photodegradation in surface waters and microbial action in both the water column and sediments. Hydrolysis is not a significant factor in its breakdown. The persistence of this compound, with half-lives often extending for several months, underscores its potential for transport and long-term presence in aquatic ecosystems. Environmental factors such as sunlight intensity, temperature, and microbial community composition are key determinants of its ultimate fate. The formation of transformation products, primarily through microbial demethylation, is an important aspect of its environmental behavior that warrants continued investigation.

References

- 1. wsdot.wa.gov [wsdot.wa.gov]

- 2. dcceew.gov.au [dcceew.gov.au]

- 3. This compound (Ref: EL 103) [sitem.herts.ac.uk]

- 4. tucson.ars.ag.gov [tucson.ars.ag.gov]

- 5. This compound | C9H16N4OS | CID 5383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Leaching and half-life of the herbicide this compound on a recharge area of Guarany aquifer in sugarcane fields in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tebuthiuron's Journey in the Soil: A Technical Guide to its Persistence and Half-Life

For Researchers, Scientists, and Drug Development Professionals

Tebuthiuron, a substituted urea (B33335) herbicide, is widely utilized for the control of broadleaf and woody vegetation in non-crop areas, rangelands, and industrial sites. Its efficacy is intrinsically linked to its persistence in the soil, a characteristic that also raises environmental considerations regarding its long-term fate and potential for carryover. This technical guide provides an in-depth analysis of this compound's soil persistence and half-life, drawing upon a range of scientific studies to elucidate the key factors governing its degradation.

Quantitative Analysis of this compound Half-Life

The persistence of this compound in soil is highly variable, with its half-life (DT50) ranging from as short as 16-22 days to several years under different environmental conditions.[1][2][3] This variability is primarily influenced by soil properties, moisture levels, and temperature. The following tables summarize the quantitative data on this compound's half-life from various studies.

| Soil Type | Clay Content (%) | Organic Carbon (%) | Half-Life (Days) | Reference |

| Sandy Loam | 15.4 | 1.27 | >360 | [4] |

| Sandy Clay Loam | 17.7 | 0.87 | >360 | [4] |

| Clay Loam | 63.6 | 1.32 | Not specified, but higher sorption observed | [4] |

| Clay Loam | 58.6 | 1.94 | Not specified, but higher sorption observed | [4] |

| Alfisol | Not specified | Not specified | 129 | [5] |

| Vertisol | Not specified | Not specified | 71 | [5] |

| Loamy Sand | Not specified | Not specified | DT90 of ~385 | [6] |

| Clay Soil | Not specified | Not specified | DT90 of ~334 | [6] |

| Sandy Soil (Brazil) | Not specified | Not specified | 20 | [2][7] |

Table 1: Influence of Soil Type on this compound Half-Life. Higher clay and organic carbon content generally leads to increased sorption of this compound, which can affect its availability for degradation and transport.[4][8][9][10]

| Moisture Condition | Soil Type | Half-Life (Days) | Reference |

| Saturation | Alfisol & Vertisol | Degradation rate is highest | [11] |

| Field Capacity | Alfisol & Vertisol | Intermediate degradation rate | [11] |

| 50% Field Capacity | Alfisol & Vertisol | Degradation rate is lowest | [11] |

| Low Annual Rainfall (<430 mm) | Not specified | Up to 42% remained after 11 years | [10] |

| High Rainfall (91 inches over 2 years) | Not specified | Deepest reported movement was 24 inches | [8] |

Table 2: Effect of Soil Moisture on this compound Persistence. Increased soil moisture generally enhances the rate of this compound degradation.[8][9][10][11]

| Temperature | Condition | Effect on Half-Life | Reference |

| Higher Temperatures | General Trend | Shorter half-life | [8][9][12] |

| Lower Temperatures | General Trend | Longer half-life | [10][12] |

| 25°C to 35°C | Optimal for Microbial Activity | Increased degradation | [12] |

Table 3: Impact of Temperature on this compound Half-Life. Higher temperatures typically accelerate both microbial and chemical degradation processes, leading to a shorter half-life for this compound.[8][9][12]

Experimental Protocols for Assessing this compound Persistence

The determination of this compound's soil half-life and persistence involves a combination of laboratory and field studies. Below are detailed methodologies from key experiments.

Laboratory Incubation Study for Degradation Kinetics

Objective: To determine the rate of this compound degradation in different soil types under controlled moisture and temperature conditions.

Materials:

-

Technical grade this compound (>98.5% purity)

-

Two or more distinct soil types (e.g., Alfisol and Vertisol) with characterized physico-chemical properties (pH, organic matter content, clay content, etc.).

-

Incubator with constant temperature control.

-

Methanol (B129727) (for extraction).

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Soil Preparation: Air-dry and sieve the soils to ensure homogeneity.

-

Herbicide Application: Apply a known concentration of this compound (e.g., 20 µg/g of soil) to the soil samples.[11]

-

Moisture Adjustment: Adjust the moisture content of the treated soil samples to different levels, such as 50% field capacity, field capacity, and saturation.[11][13]

-

Incubation: Incubate the samples at a constant temperature in the dark to prevent photodegradation.

-

Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 10, 20, 40, 80, 160 days).[11]

-

Extraction: Extract this compound from the soil samples by shaking with methanol for a specified duration (e.g., 30 minutes).[11]

-

Analysis: Analyze the concentration of this compound in the methanol extracts using a spectrophotometer or HPLC.[11][14]

-

Data Analysis: Plot the concentration of this compound against time. Apply first-order kinetics to the disappearance data to calculate the half-life (DT50) under each condition.[11] A semi-log plot of concentration vs. time can be used to resolve different degradation pathways.[11]

Field Bioassay for Residual Activity

Objective: To assess the residual phytotoxicity of this compound in the field over an extended period.

Materials:

-

This compound formulation (e.g., Spike 80DF).

-

Pots or experimental plots with different soil types (e.g., sandy loam and sandy clay loam).

-

Bioindicator plant species (e.g., Cucumis sativus - cucumber).

-

CO2-pressurized backpack sprayer.

Procedure:

-

Experimental Setup: Establish a completely randomized design with multiple replicates. The factorial arrangement can include different this compound doses (e.g., 0.6 and 1.2 kg a.i./ha) and multiple sowing times (e.g., 0, 60, 120, 180, 240, 300, and 360 days after application).[4]

-

Herbicide Application: Apply this compound to the soil surface of the pots or plots using a calibrated sprayer.

-

Sowing of Bioindicator Species: At each designated sowing time, plant seeds of the bioindicator species in the treated and control pots/plots.

-

Data Collection: After a specified growth period (e.g., 21 days after emergence), assess phytotoxicity by visual rating and measure plant height and shoot dry matter.[4]

-

Data Analysis: Compare the growth parameters of the bioindicator plants in the treated plots to the control plots to determine the residual activity of this compound over time.

Soil Core Sampling and Analysis for Leaching and Persistence

Objective: To monitor the vertical movement and dissipation of this compound in the soil profile under field conditions.

Materials:

-

This compound formulation.

-

Hydraulic coring rig or other soil sampling equipment.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

Procedure:

-

Plot Establishment: Set up experimental plots on different soil types (e.g., Vertisol and Alfisol).

-

Herbicide Application: Apply this compound to the plots at a known rate.

-

Soil Sampling: At various time intervals after application (e.g., 1, 16, 30, 55, 104, 197, 314 days), collect soil cores from the plots.[5]

-

Sample Sectioning: Divide each soil core into different depth increments (e.g., 0-2.5 cm, 2.5-5 cm, 5-10 cm, and then 10 cm increments down to a certain depth like 40 cm).[5]

-

Extraction: Extract this compound from the soil samples using an appropriate solvent (e.g., acetone) and a suitable extraction technique (e.g., QuEChERS).[5]

-

Analysis: Quantify the concentration of this compound in the extracts using LC-MS/MS.[5]

-

Data Analysis: Convert the concentration of this compound to mass per sampling depth using the measured soil bulk density.[5] Calculate the half-life by fitting a first-order dissipation model to the data.[5]

Visualizing Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate the key factors influencing this compound persistence and a typical experimental workflow for its study.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Item - Analysis of this compound in samples from Cirrus Ag - CQUniversity - Figshare [acquire.cqu.edu.au]

- 4. scielo.br [scielo.br]

- 5. brigalowcatchmentstudy.com [brigalowcatchmentstudy.com]

- 6. researchgate.net [researchgate.net]

- 7. Leaching and half-life of the herbicide this compound on a recharge area of Guarany aquifer in sugarcane fields in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tucson.ars.ag.gov [tucson.ars.ag.gov]

- 9. agriculture.gov.au [agriculture.gov.au]

- 10. ccme.ca [ccme.ca]

- 11. tandfonline.com [tandfonline.com]

- 12. Effects of temperature on herbicides - Revista Cultivar [revistacultivar.com]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

The Unseen Architect of Landscapes: A Technical History and Developmental Guide to Tebuthiuron

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tebuthiuron, a substituted urea (B33335) herbicide, has played a significant role in vegetation management since its introduction. This in-depth technical guide explores the history, development, and core scientific principles of this compound. From its initial synthesis to its widespread application, this document provides a comprehensive overview for researchers and professionals in the field. It delves into its chemical synthesis, mode of action, environmental fate, and the experimental methodologies used to evaluate its efficacy and toxicological profile. All quantitative data has been summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

A Historical Overview: From Discovery to Commercialization

This compound was first discovered by scientists at Air Products and Chemicals.[1] The herbicidal properties of this N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea molecule were identified, leading to its development as a potent, nonselective, broad-spectrum herbicide. In 1974, Elanco Products Company, a division of Eli Lilly and Company, registered this compound for use in the United States.[1] Subsequently, the rights to this compound were acquired by Dow AgroSciences (now Corteva Agriscience), which has since marketed it under various trade names, including Spike®, Graslan®, and Reclaim®.

Chemical Synthesis and Formulation

The commercial synthesis of this compound has been approached through several patented routes. A common method involves the reaction of 1,3-dimethylurea (B165225) with a 5-tert-butyl-1,3,4-thiadiazole derivative under alkaline conditions. An alternative pathway involves the reaction of 5-tert-butyl-2-methylamino-1,3,4-thiadiazole with methyl isocyanate or methylaminoformyl chloride.

Representative Synthesis Protocol

A generalized protocol for the synthesis of this compound is as follows:

-

Preparation of the Thiadiazole Intermediate: Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole is a key initial step. This is often achieved through the cyclization of a thiosemicarbazide (B42300) derivative with an appropriate acid.

-

Formation of the Urea Linkage: The thiadiazole intermediate is then reacted with a methylating agent to introduce one of the methyl groups on the urea bridge.

-

Final Reaction: The methylated intermediate is subsequently reacted with methyl isocyanate or a similar reagent to form the final this compound molecule.

-

Purification: The crude product is then purified through recrystallization or chromatography to yield the final, high-purity active ingredient.

This compound is formulated in various forms to suit different application needs, including wettable powders, water-dispersible granules, and pellets. These formulations are designed for soil application, where the active ingredient is released and absorbed by the root systems of target plants.

Mode of Action: Inhibition of Photosynthesis

This compound's herbicidal activity stems from its ability to disrupt photosynthesis in susceptible plants. It is classified as a Group 7 (HRAC Group C2) herbicide, which targets the photosystem II (PSII) complex in the chloroplasts.

Upon absorption by the roots, this compound is translocated through the xylem to the leaves. In the chloroplasts, it binds to the D1 quinone-binding protein of the photosystem II complex. This binding blocks the electron flow from plastoquinone (B1678516) QA to QB, effectively halting the light-dependent reactions of photosynthesis. The disruption of electron transport leads to the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death) in the leaves.

Caption: this compound blocks electron transport at Photosystem II.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy, toxicity, and environmental fate of this compound.

Table 1: Efficacy of this compound on Various Weed Species

| Target Weed Species | Common Name | Application Rate (kg a.i./ha) | Control (%) | Reference |

| Eupatorium capillifolium | Dogfennel | 0.6 - 1.1 | 20 - 100 | [2] |

| Croton capitatus | Woolly Croton | 0.6 - 1.1 | 20 - 100 | [2] |

| Acacia harpophylla | Brigalow | 7.5 - 15 (pellets) | Effective Control | [3] |

| Eucalyptus spp. | Eucalyptus | Soil spot treatment | Excellent Control | [4] |

| Lantana camara | Lantana | Soil spot treatment | Excellent Control | [4] |

| Cryptostegia grandiflora | Rubbervine | 7.5 - 15 (pellets) | Effective Control | [3] |

| Ziziphus mauritiana | Chinee Apple | Soil spot treatment | Excellent Control | [4] |

| Myrica faya | Faya Tree | Broadcast application | Sensitive | [5] |

| Psidium cattleyanum | Strawberry Guava | Broadcast application | Sensitive | [5] |

Table 2: Toxicological Profile of this compound

| Test Organism | Endpoint | Value (mg/kg or mg/L) | Reference |

| Rat (oral) | LD50 | 388 - 644 | [6][7] |

| Mouse (oral) | LD50 | 579 | [6] |

| Rabbit (oral) | LD50 | 286 | [6] |

| Rabbit (dermal) | LD50 | >200 | [6] |

| Mallard Duck (oral) | LD50 | >2000 | [6] |

| Bobwhite Quail (oral) | LD50 | >2500 | [7] |

| Rainbow Trout (96-hr) | LC50 | 106 - 143 | [6] |

| Bluegill Sunfish (96-hr) | LC50 | 106 - 112 | [6] |

| Fathead Minnow (96-hr) | LC50 | >180 | [6] |

Table 3: Environmental Fate of this compound

| Parameter | Value | Conditions | Reference |

| Soil Half-life (t1/2) | >360 days | Typical soil conditions | [6] |

| Soil Half-life (t1/2) | 20 days | Sandy soil, Brazil | [8] |

| Soil Half-life (t1/2) | 12 - 15 months | Areas with >40 inches annual rainfall | [9] |

| Water Solubility | 2500 mg/L | 25°C | [1] |

| Soil Adsorption Coefficient (Koc) | 80 mL/g | Moderate soil | [9] |

Experimental Protocols

The development and registration of this compound relied on a series of standardized experimental protocols to assess its efficacy and safety.

Greenhouse Herbicide Efficacy Bioassay

This protocol is a generalized procedure for evaluating the herbicidal efficacy of this compound in a controlled greenhouse environment.